N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring and a methoxyphenethyl carboxamide group.
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2S/c1-25-14-7-3-2-5-12(14)9-10-19-17(24)16-13-6-4-8-15(13)26-18(16)23-11-20-21-22-23/h2-3,5,7,11H,4,6,8-10H2,1H3,(H,19,24) |
InChI Key |
DVFKATRACNKBBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
A thiophene derivative bearing an ester group undergoes intramolecular cyclization under acidic conditions. For example, treatment with polyphosphoric acid (PPA) at 80–100°C for 6–8 hours induces ring closure, yielding the cyclopenta[b]thiophene core.
Reaction Conditions
| Parameter | Detail |
|---|---|
| Reagent | Polyphosphoric acid (PPA) |
| Temperature | 80–100°C |
| Time | 6–8 hours |
| Yield | 65–75% |
| Parameter | Detail |
|---|---|
| Reagents | NaN₃, TEOF, glacial acetic acid |
| Temperature | Reflux (110–120°C) |
| Time | 16–24 hours |
| Yield | 50–60% |
Analytical Validation
-
IR Spectroscopy : Absorption at 1600–1650 cm⁻¹ confirms C=N stretching of the tetrazole ring.
-
¹H NMR : A singlet at δ 9.2–9.5 ppm corresponds to the tetrazole proton.
Hydrolysis of the Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the free carboxylic acid, a prerequisite for amide bond formation.
Saponification
The tetrazole-containing ester is treated with aqueous sodium hydroxide (NaOH) in ethanol under reflux.
Reaction Conditions
| Parameter | Detail |
|---|---|
| Reagent | 2M NaOH in ethanol |
| Temperature | Reflux (78°C) |
| Time | 4–6 hours |
| Yield | 85–90% |
Amide Coupling with 2-(2-Methoxyphenyl)ethylamine
The carboxylic acid is coupled with 2-(2-methoxyphenyl)ethylamine using a carbodiimide-based reagent.
Activation and Coupling
The acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The amine is added dropwise, and the reaction proceeds at room temperature for 12–18 hours.
Reaction Conditions
| Parameter | Detail |
|---|---|
| Reagents | EDCI, HOBt, DCM |
| Temperature | Room temperature (25°C) |
| Time | 12–18 hours |
| Yield | 70–75% |
Analytical Validation
-
¹³C NMR : A signal at δ 165–170 ppm confirms the amide carbonyl.
-
Mass Spectrometry : Molecular ion peak aligns with the expected molecular weight.
Purification and Characterization
Final purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity.
Chromatography Conditions
| Parameter | Detail |
|---|---|
| Stationary Phase | Silica gel (60–120 mesh) |
| Mobile Phase | Ethyl acetate/hexane (3:7) |
| Rf Value | 0.4–0.5 |
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and methoxyphenyl group are likely to play key roles in binding to these targets, while the cyclopenta[b]thiophene core may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares its cyclopenta[b]thiophene scaffold with several derivatives reported in the literature. Key structural variations include:
Physical Properties
The lower melting points of C12–C14 (33.1–40.3°C) suggest reduced crystallinity compared to the target compound, which likely has a higher melting point due to its rigid tetrazole and aromatic methoxyphenethyl groups .
Pharmacokinetic Considerations
- Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound improves metabolic stability compared to carboxylic acid analogs, as seen in for similar thiophene derivatives .
- Methoxyphenethyl Group : Enhances blood-brain barrier penetration relative to polar substituents (e.g., oxazol-2-yl in C12) .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopenta[b]thiophene core, a tetrazole moiety, and a methoxyphenyl ethyl group. Its molecular formula is , with a molecular weight of approximately 342.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds that feature similar structural motifs. For instance, derivatives containing the tetrazole moiety have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with similar structures were tested against MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines, revealing IC50 values that indicate potent activity (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10b | MCF-7 | 19.4 ± 0.22 |
| 10e | MCF-7 | 14.5 ± 0.30 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
The IC50 values suggest that compounds similar to this compound exhibit superior efficacy compared to standard chemotherapeutic agents like Doxorubicin.
The mechanisms underlying the anticancer effects of these compounds often involve the inhibition of key pathways associated with tumor growth and survival. For instance, some studies indicate that tetrazole derivatives may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells . The exact mechanism for this compound remains to be fully elucidated but is likely related to these pathways.
Inhibition of COX Enzymes
Another area of interest is the compound's potential as a cyclooxygenase (COX) inhibitor. COX enzymes are involved in inflammatory processes and are targets for anti-inflammatory drugs. Preliminary data suggest that related compounds exhibit varying degrees of COX-II inhibitory activity, which could be beneficial in treating inflammatory diseases .
Study on Antitumor Activity
A recent study investigated the antitumor activity of a series of compounds related to this compound in vivo using mouse models. The results indicated significant tumor regression in treated groups compared to controls, supporting the compound's potential as an anticancer agent.
Safety Profile Assessment
In vitro safety assessments against normal human cell lines revealed that some derivatives exhibited lower cytotoxicity compared to traditional chemotherapeutics, suggesting a favorable safety profile . This is crucial for developing new therapies that minimize adverse effects while maximizing therapeutic efficacy.
Q & A
Q. What strategies validate target engagement in cellular assays?
- Methodological Answer :
- CETSA : Thermal shift assays confirm target stabilization (ΔTm = 4.2°C) .
- Knockdown Studies : siRNA-mediated silencing of EGFR reduces compound efficacy by 60% .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
